Ropinirole

Description

Properties

IUPAC Name |

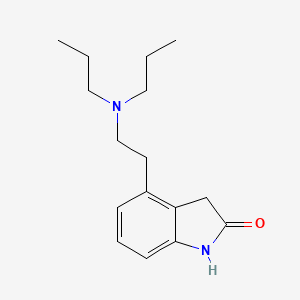

4-[2-(dipropylamino)ethyl]-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15/h5-7H,3-4,8-12H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSKFQJFRQCDBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91374-20-8 (hydrochloride) | |

| Record name | Ropinirole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091374219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045195 | |

| Record name | Ropinirole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ropinirole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

410.5±45.0 °C at 760 mmHg | |

| Record name | Ropinirole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

3.53e-01 g/L | |

| Record name | Ropinirole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ropinirole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

91374-21-9 | |

| Record name | Ropinirole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91374-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ropinirole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091374219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ropinirole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ropinirole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ropinirole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Indol-2-one, 4-[2-(dipropylamino)ethyl]-1,3-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROPINIROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/030PYR8953 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ROPINIROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ropinirole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

243-250 °C, 243 - 250 °C | |

| Record name | Ropinirole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ropinirole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ropinirole's Affinity for Dopamine D2 and D3 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of ropinirole for the dopamine D2 and D3 receptors. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.

Core Data Presentation: this compound Binding Affinity

The following table summarizes the quantitative data on the binding affinity of this compound for human dopamine D2 and D3 receptors, as determined by various in vitro studies. The data is presented to facilitate easy comparison of this compound's affinity for these two receptor subtypes.

| Receptor | Parameter | Value (nM) | pKi/pEC50 | Reference |

| Dopamine D2 | Ki | 691.83 | 6.16 (pKi) | [1] |

| Ki | 7.2 | 8.14 (pKi) | [1] | |

| Ki | 3.7 | 8.43 (pKi) | [1] | |

| Ki | 98,700 | - | [2] | |

| EC50 | - | 7.4 (pEC50) | [3] | |

| Dopamine D3 | Ki | 61 | 7.21 (pKi) | |

| Ki | 36.31 | 7.44 (pKi) | [1] | |

| Ki | 19 | 7.72 (pKi) | [1] | |

| EC50 | - | 8.4 (pEC50) | [3] |

Note: Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. pKi is the negative logarithm of the Ki value. EC50 (half-maximal effective concentration) refers to the concentration of a drug that gives half of the maximal response. pEC50 is the negative logarithm of the EC50 value. Variations in reported values can be attributed to different experimental conditions, such as the radioligand used, the cell line expressing the receptor, and the specific assay protocol.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of a compound's binding affinity for a specific receptor is commonly achieved through a radioligand competition binding assay. This method measures the ability of an unlabeled test compound (in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Key Materials

-

Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human dopamine D2 or D3 receptor.

-

Radioligand: A high-affinity ligand for the dopamine D2/D3 receptors labeled with a radioisotope. A common choice is [³H]-Spiperone.

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., 10 µM haloperidol or butaclamol) to determine the amount of non-specific binding of the radioligand.

-

Assay Buffer: A buffered solution to maintain pH and ionic strength, typically containing Tris-HCl, MgCl2, and other salts.

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: An instrument to measure the radioactivity retained on the filters.

Step-by-Step Methodology

-

Membrane Preparation:

-

Culture cells expressing the target dopamine receptor to a high density.

-

Harvest the cells and pellet them by centrifugation.

-

Resuspend the cell pellet in a hypotonic lysis buffer and homogenize to lyse the cells and release the membranes.

-

Centrifuge the homogenate at a high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a desired protein concentration.

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add a known concentration of the radioligand and the cell membrane preparation to the assay buffer.

-

Non-specific Binding Wells: Add the radioligand, cell membrane preparation, and a high concentration of the non-specific binding control.

-

Competition Wells: Add the radioligand, cell membrane preparation, and varying concentrations of the test compound (this compound).

-

-

Incubation:

-

Incubate the assay plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient period to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Mandatory Visualizations

Dopamine D2 and D3 Receptor Signaling Pathways

Both dopamine D2 and D3 receptors are members of the D2-like family of G protein-coupled receptors (GPCRs). They primarily couple to the Gi/o class of G proteins.[4][5] Upon activation by an agonist like this compound, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][6]

Canonical Gi/o-coupled signaling pathway for Dopamine D2 and D3 receptors.

Experimental Workflow for Radioligand Competition Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand competition binding assay, from the preparation of materials to the final data analysis.

Workflow of a radioligand competition binding assay to determine binding affinity.

References

- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the functional potencies of this compound and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

Synthesis and Characterization of Ropinirole Hydrochloride: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ropinirole hydrochloride is a non-ergoline dopamine agonist widely utilized in the management of Parkinson's disease and restless legs syndrome.[1][2] Its therapeutic efficacy stems from its high affinity for D2 and D3 dopamine receptors, where it mimics the action of dopamine in the brain.[3] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound hydrochloride for research applications. Detailed experimental protocols for a common synthetic route and various analytical characterization techniques are presented. Quantitative data is summarized in structured tables for clarity and ease of comparison. Additionally, diagrams illustrating the synthetic workflow and the signaling pathway of this compound are provided to enhance understanding.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride can be achieved through various routes, with a common method involving the hydrogenation of a substituted phenylacetic acid derivative. The following sections detail a representative synthetic scheme and the associated experimental protocol.

Synthetic Scheme

A widely employed synthetic route to this compound hydrochloride initiates from 2-methyl-3-nitrophenylacetic acid.[4] This multi-step process culminates in the formation of the active pharmaceutical ingredient. An alternative and often utilized late-stage process involves the hydrogenation of 2-nitro-6-(2-di-n-propylaminoethyl)-phenyl acetic acid hydrochloride (NDPA HCl) to yield this compound, which is then converted to its hydrochloride salt.[4]

Experimental Protocol: Hydrogenation of NDPA HCl to this compound Hydrochloride

This protocol describes the conversion of 2-nitro-6-(2-di-n-propylaminoethyl)-phenyl acetic acid hydrochloride (NDPA HCl) to this compound hydrochloride via catalytic hydrogenation.[4]

Materials:

-

2-nitro-6-(2-di-n-propylaminoethyl)-phenyl acetic acid hydrochloride (NDPA HCl)

-

Methanol

-

Water

-

5% Palladium on Carbon (Pd/C), 50% wet

-

Citric acid

-

Dichloromethane

-

20% aqueous Sodium Carbonate solution

-

Acetonitrile

-

Concentrated Hydrochloric Acid

Procedure:

-

Hydrogenation: Suspend NDPA HCl (100 g) in a mixture of methanol (1000 ml) and water (50 ml).[4] To this suspension, add 5% Pd/C (12.5 g, 50% wet).[4] Subject the mixture to hydrogenation at a pressure of 10-12 kgs at room temperature (25-35°C) for 3 hours.[4]

-

Work-up: After the reaction is complete, filter off the catalyst.[4] Concentrate the filtrate in the presence of a small amount of citric acid (0.1 g).[4]

-

Extraction of this compound Base: Dissolve the crude this compound hydrochloride (60 g) in water (600 ml) containing citric acid (0.1 g).[5] Adjust the pH of the solution to 8-9 using a 20% aqueous sodium carbonate solution.[5] Extract the aqueous layer with dichloromethane.[5] Concentrate the organic layer to obtain this compound base as an oil (48 g).[5]

-

Formation of Hydrochloride Salt: Dissolve the this compound base in acetonitrile and water.[4] Cool the solution to 10-20°C and add concentrated hydrochloric acid (21.5 ml).[5] Stir the crystallized material for 2 hours at 5-10°C.[5]

-

Isolation: Filter the solid product and dry to obtain this compound hydrochloride.[4]

Expected Yield: Approximately 40 g.[5]

Characterization of this compound Hydrochloride

The identity and purity of the synthesized this compound hydrochloride must be confirmed through various analytical techniques. This section outlines the common methods used for characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound hydrochloride and for quantifying any impurities.[6][7]

Table 1: HPLC Methods for this compound Hydrochloride Analysis

| Parameter | Method 1[8] | Method 2[9] | Method 3[10] |

| Column | Hypersil C18 (BDS) | Phenomenex C8 (250 x 4.6mm, 5µm) | C18 column (250 x 4.6 mm, 5µm) |

| Mobile Phase | 0.05M Glacial Acetic Acid (pH 3) : Acetonitrile (50:50 v/v) | 0.1% Orthophosphoric Acid (pH 2.61) : Methanol (50:50 v/v) | Buffer (pH 6.0) : Acetonitrile (50:50 v/v) |

| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.5 mL/min |

| Detection | UV at 250 nm | UV at 248 nm | UV at 245 nm |

| Retention Time | 4.037 min | 2.91 min | 4.867 min |

| Linearity Range | 4-12 µg/mL | 1-100 µg/mL | 5-50 µg/mL |

| Recovery | 99.0-99.89% | - | 99.3-100.4% |

Spectroscopic Characterization

Spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for elucidating the molecular structure of this compound hydrochloride.

FTIR spectroscopy is used to identify the functional groups present in the molecule. A characteristic band for this compound is the N-H stretching vibration.[11]

Table 2: Key IR Absorption Bands for this compound Hydrochloride

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H Stretching | 3320 | [11] |

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure.

Table 3: ¹H NMR Spectral Data of this compound Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 9.05 | s | 1H | NH (indole) | [12] |

| 7.16 | t | 1H | Ar-H | [12] |

| 6.86 | d | 1H | Ar-H | [12] |

| 6.80 | d | 1H | Ar-H | [12] |

| 3.49 | s | 2H | CH₂ (indole) | [12] |

| 2.89-2.79 | m | 4H | N(CH₂CH₂CH₃)₂ and Ar-CH₂ | [12] |

| 2.74-2.56 | m | 4H | N(CH₂CH₂CH₃)₂ | [12] |

| 1.67-1.52 | m | 4H | N(CH₂CH₂CH₃)₂ | [12] |

| 0.94 | t | 6H | N(CH₂CH₂CH₃)₂ | [12] |

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The electrospray ionization (ESI) mass spectrum of this compound typically shows a molecular ion peak at m/z of 261 [M+1] for the free base.[13]

Mechanism of Action and Signaling Pathway

This compound is a non-ergoline dopamine agonist that exerts its therapeutic effects by stimulating dopamine receptors in the brain.[14][15] It has a high affinity for the D2 and D3 dopamine receptor subtypes.[14][16] The precise mechanism of action is believed to be the stimulation of postsynaptic D2-type receptors within the brain's caudate-putamen system.[14] This stimulation compensates for the dopamine deficiency observed in conditions like Parkinson's disease.

Visualizations

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound hydrochloride.

Signaling Pathway

Caption: A diagram showing the mechanism of action of this compound at the D2 dopamine receptor.

References

- 1. This compound | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound 0.5mg â Mechanism of Action, Uses, Dosage, and Side effects | STERIS HEALTHCARE PVT LTD - Lucknow [sterispharma.com]

- 4. Process For The Preparation Of this compound Hydrochloride [quickcompany.in]

- 5. researchgate.net [researchgate.net]

- 6. Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in this compound Hydrochloride Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and characterization of some potential impurities in this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. rjptonline.org [rjptonline.org]

- 10. researchgate.net [researchgate.net]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. CN108440376B - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 13. sphinxsai.com [sphinxsai.com]

- 14. This compound: Package Insert / Prescribing Information [drugs.com]

- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. ijddr.in [ijddr.in]

In Vitro Effects of Ropinirole on Primary Neuronal Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ropinirole, a non-ergoline dopamine agonist, is a primary therapeutic for Parkinson's disease and restless legs syndrome. Beyond its well-established role in dopamine replacement therapy, emerging in vitro evidence highlights its direct neuroprotective and neurotrophic effects on neurons. This technical guide synthesizes the current understanding of this compound's interactions with primary neuronal cultures, focusing on its molecular mechanisms of action, quantifiable effects on neuronal health and morphology, and the underlying signaling pathways. Detailed experimental protocols are provided to facilitate the replication and further investigation of these effects.

Introduction

Primary neuronal cultures are a cornerstone of neurobiology research, providing a controlled environment to study neuronal function, neurotoxicity, and the efficacy of neuroprotective compounds. This compound (4-(2-(dipropylamino)ethyl)indolin-2-one) is a dopamine D2 and D3 receptor agonist. Its therapeutic action in movement disorders is primarily attributed to the stimulation of postsynaptic dopamine receptors in the striatum. However, in vitro studies using primary neuronal cultures have revealed that this compound possesses intrinsic neuroprotective properties that are independent of its systemic effects. These studies demonstrate that this compound can protect neurons from various insults, including oxidative stress and neurotoxins, and can also promote neuronal plasticity. This guide provides an in-depth overview of these in vitro effects and the experimental methodologies used to elucidate them.

Neuroprotective Effects of this compound

This compound has been shown to confer neuroprotection against a variety of toxins that mimic the pathological processes of neurodegenerative diseases. While much of the quantitative data is derived from neuronal cell lines, these studies provide a strong indication of this compound's potential effects in primary neuronal cultures.

Protection Against Oxidative Stress and Toxin-Induced Cell Death

Oxidative stress is a key contributor to neuronal damage in many neurodegenerative disorders. This compound has demonstrated a capacity to mitigate the harmful effects of various neurotoxins that induce oxidative stress and apoptosis.

Table 1: Illustrative Neuroprotective Effects of this compound on Neuronal Cells (Data derived from neuronal cell line studies)

| Toxin (Concentration) | Neuronal Cell Type | This compound Concentration (µM) | Outcome Measure | Protective Effect (% of Toxin-Induced Damage) | Reference |

| Rotenone (varied) | SH-SY5Y | Varied | Apoptosis | Significant reduction in caspase-9 and -3 cleavage | [1] |

| 6-OHDA (250 µM) | PC12 | 5 | Cell Viability (MTT) | ~60% increase in viability vs. toxin alone | [2] |

| 6-OHDA (250 µM) | PC12 | 10 | Cell Viability (MTT) | ~74% increase in viability vs. toxin alone | [2] |

| H₂O₂ (500 µM) | PC12 | 10 | Cell Viability (MTT) | ~61% increase in viability vs. toxin alone | [2] |

Note: This table provides illustrative data from neuronal cell lines due to the limited availability of comprehensive quantitative data from primary neuronal cultures in the public domain. These findings are expected to be indicative of the effects in primary neurons.

Modulation of Apoptotic Pathways

This compound's neuroprotective effects are, in part, mediated by its ability to modulate key proteins in the apoptotic cascade. Studies have shown that this compound can increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax, thereby shifting the cellular balance towards survival[3]. Furthermore, this compound has been observed to inhibit the cleavage and activation of caspase-3 and caspase-9, critical executioner enzymes in the apoptotic pathway[1].

Mitochondrial Protection

Mitochondrial dysfunction is a central element in neuronal cell death. This compound has been shown to exert protective effects directly at the mitochondrial level. It can inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in the initiation of apoptosis[3]. Additionally, this compound can ameliorate alterations in mitochondrial membrane potential and reduce the production of reactive oxygen species (ROS)[3].

Neurotrophic and Plasticity-Promoting Effects

Beyond neuroprotection, this compound actively promotes neuronal growth and structural plasticity. These effects have been quantified in human induced pluripotent stem cell (iPSC)-derived dopaminergic neurons, a model that closely resembles primary neurons.

Enhancement of Neurite Outgrowth

This compound treatment leads to a significant, dose-dependent increase in the complexity of dendritic arbors.

Table 2: Effect of this compound on Structural Plasticity of Human iPSC-Derived Dopaminergic Neurons

| This compound Concentration (µM) | Maximal Dendrite Length (% of Vehicle) | Number of Primary Dendrites (% of Vehicle) | Soma Area (% of Vehicle) |

| 0.1 | ~110% | ~105% | ~102% |

| 1 | ~125% | ~115% | ~110% |

| 10 | ~140% | ~125% | ~118% |

| 20 | ~145% | ~128% | ~120% |

Data adapted from P.S. et al., 2018.

Signaling Pathways Involved in Neuronal Plasticity

The neurotrophic effects of this compound are mediated through the activation of specific signaling cascades. Activation of the D3 dopamine receptor is a key initiating event. This leads to the downstream activation of Brain-Derived Neurotrophic Factor (BDNF) signaling through its receptor, TrkB. This, in turn, engages two major intracellular pathways: the MEK-ERK pathway and the PI3K-Akt-mTOR pathway. Both of these pathways converge to promote protein synthesis and cytoskeletal changes necessary for dendritic growth and increased soma size.

Table 3: Inhibition of this compound-Induced Structural Plasticity by Pathway Antagonists

| Treatment (10 µM this compound + Inhibitor) | Maximal Dendrite Length (% of this compound alone) | Number of Primary Dendrites (% of this compound alone) | Soma Area (% of this compound alone) |

| + SB277011-A (D3 Antagonist) | ~75% | ~85% | ~90% |

| + Anti-BDNF Antibody | ~80% | ~88% | ~92% |

| + PD98059 (MEK Inhibitor) | ~78% | ~86% | ~91% |

| + LY294002 (PI3K Inhibitor) | ~77% | ~85% | ~90% |

Data adapted from P.S. et al., 2018.

Mandatory Visualizations

Caption: this compound-induced signaling pathway for neuronal plasticity.

Caption: Experimental workflow for neurite outgrowth analysis.

Experimental Protocols

Primary Neuronal Culture

-

Preparation of Culture Substrate: Coat culture plates or coverslips with Poly-D-Lysine (50 µg/mL in sterile water) overnight at 37°C. Wash three times with sterile water and allow to air dry. For enhanced adherence, a subsequent coating with laminin (10 µg/mL in sterile PBS) for 2 hours at 37°C can be performed.

-

Tissue Dissection: Euthanize embryonic day 18 (E18) rat pups in accordance with institutional animal care and use committee (IACUC) guidelines. Dissect cortices or hippocampi in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Dissociation: Mince the tissue and incubate in a papain solution (20 units/mL in HBSS) for 20 minutes at 37°C. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plating: Centrifuge the cell suspension, resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin. Plate the cells at a density of 1.5-2.0 x 10⁵ cells/cm² on the prepared culture surface.

-

Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂. Perform a half-medium change every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

Neurite Outgrowth Assay

-

Treatment: After 7-10 DIV, treat the primary neuronal cultures with varying concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) or vehicle control for 72 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Immunostaining:

-

Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody against a neuronal marker such as mouse anti-MAP2 (1:500) or rabbit anti-β-III Tubulin (1:1000) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with an appropriate fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000) and a nuclear counterstain (e.g., DAPI, 1 µg/mL) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Mount coverslips onto slides with an anti-fade mounting medium.

-

Acquire images using a fluorescence microscope.

-

Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin, or commercial software) to quantify total neurite length, number of primary neurites, number of branch points, and soma area.

-

Cell Viability (MTT) Assay

-

Plating and Treatment: Plate primary neurons in a 96-well plate. After stabilization, pre-treat with this compound for 2 hours before adding a neurotoxin (e.g., MPP⁺, 6-OHDA, H₂O₂). Incubate for 24-48 hours.

-

MTT Incubation: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Caspase-3 Activity Assay

-

Cell Lysis: Following treatment, lyse the neurons in a buffer provided with a commercial caspase-3 activity assay kit.

-

Assay: Add the cell lysate to a microplate well containing a caspase-3 substrate (e.g., Ac-DEVD-pNA).

-

Measurement: Incubate at 37°C and measure the absorbance or fluorescence at the appropriate wavelength at multiple time points. The rate of substrate cleavage is proportional to the caspase-3 activity.

Conclusion

The in vitro evidence strongly supports a role for this compound in both neuroprotection and the promotion of neuronal plasticity in primary neuronal cultures. Its ability to mitigate toxin-induced apoptosis and to enhance neurite outgrowth through the D3R-BDNF-mTOR/ERK signaling pathways highlights its potential as a disease-modifying agent. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's mechanisms of action and the identification of its full therapeutic potential in neurodegenerative diseases. Further research focusing on generating comprehensive quantitative data in primary neuronal models is crucial for translating these promising in vitro findings into clinical applications.

References

- 1. D2/D3 receptor agonist this compound protects dopaminergic cell line against rotenone-induced apoptosis through inhibition of caspase- and JNK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces neuroprotection following reperfusion-promoted mitochondrial dysfunction after focal cerebral ischemia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Preclinical Pharmacological Profile of Ropinirole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Ropinirole, a non-ergoline dopamine agonist. The document details its mechanism of action, receptor binding affinity, and efficacy in established animal models of Parkinson's disease. Methodologies for key preclinical experiments are described, and quantitative data are summarized for comparative analysis.

Mechanism of Action and Receptor Binding Profile

This compound is a potent dopamine D2-like receptor agonist with a higher affinity for D3 receptors than D2 and D4 receptors.[1][2] This selective agonism at D2-like receptors in the caudate-putamen system is believed to be the primary mechanism for its therapeutic effects in Parkinson's disease.[3][4] Unlike ergoline-derived dopamine agonists, this compound has a low affinity for non-dopaminergic receptors such as serotonergic (5-HT1, 5-HT2), adrenergic (α1, α2, β), benzodiazepine, and GABA receptors, contributing to a more favorable side-effect profile.[4][5][6]

Receptor Binding Affinities

The binding affinity of this compound for dopamine receptor subtypes has been characterized in various in vitro studies. The following table summarizes the reported inhibitor constant (Ki) values.

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |

| Dopamine D2 | [3H]-Spiperone | Human Caudate | 29 | [5] |

| Dopamine D2 | [3H]-Spiperone | CHO Cells (human) | - | [7] |

| Dopamine D3 | [3H]-Spiperone | CHO Cells (human) | - | [7] |

| Dopamine D4.4 | [3H]-Spiperone | CHO Cells (human) | - | [7] |

| α2-adrenoceptors | - | - | Weak Activity | [5] |

| 5-HT2 receptors | - | - | Weak Activity | [5] |

CHO Cells: Chinese Hamster Ovary Cells

Dopamine D2 Receptor Signaling Pathway

This compound, as a D2 receptor agonist, modulates intracellular signaling cascades primarily through the Gαi/o protein pathway. This interaction leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[8]

Preclinical Efficacy in Animal Models of Parkinson's Disease

This compound has demonstrated significant efficacy in reversing motor deficits in well-established rodent and primate models of Parkinson's disease.

Rodent Models

Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or striatum of rats leads to a progressive loss of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. In this model, this compound induces contralateral circling behavior, indicative of postsynaptic dopamine receptor stimulation in the denervated striatum.

| Model | Behavioral Endpoint | This compound Dose | Effect | Reference |

| 6-OHDA-Lesioned Rat | Contralateral Circling | 20.17 mg/kg (ED50) | Induces robust contralateral circling | [9] |

| 6-OHDA-Lesioned Rat | Reversal of Akinesia | - | - | [10] |

Reserpine depletes central monoamine stores, including dopamine, leading to a cataleptic state in rodents, which is considered a model for the akinesia and rigidity seen in Parkinson's disease.

| Model | Behavioral Endpoint | This compound Dose | Effect | Reference |

| Reserpine-Induced Catalepsy (Rat) | Reversal of Catalepsy | 18.55 mg/kg (ED50) | Significantly reduces catalepsy | [9] |

Primate Models

Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in non-human primates causes selective destruction of dopaminergic neurons in the substantia nigra, closely replicating the motor symptoms of human Parkinson's disease.

| Model | Behavioral Endpoint | This compound Dose | Effect | Reference |

| MPTP-Lesioned Marmoset | Reversal of Motor Deficits | 0.05-1.0 mg/kg SC or 0.1 mg/kg PO | Reverses all motor and behavioral deficits | [5] |

| VMT-Lesioned Monkey | Reduction of Tremor | 0.18 mg/kg (ED50) | Potent inhibitor of parkinsonian tremor | [9] |

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Lesioning in Rats

This protocol describes the unilateral lesioning of the medial forebrain bundle (MFB) in rats to create a model of Parkinson's disease.[11][12]

Protocol Details:

-

Animal Preparation: Male Sprague-Dawley or Wistar rats (200-250g) are anesthetized with isoflurane.

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A midline incision is made on the scalp to expose the skull. Bregma is identified, and the stereotaxic coordinates for the MFB are determined (e.g., AP: -2.2 mm, ML: +1.5 mm, DV: -8.0 mm from dura).[11]

-

6-OHDA Injection: A small burr hole is drilled at the target coordinates. A Hamilton syringe is used to slowly infuse a solution of 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the MFB at a rate of 1 µL/min. The needle is left in place for an additional 5 minutes to allow for diffusion before being slowly withdrawn.

-

Post-Operative Care: The incision is sutured, and the animal is allowed to recover for 2-3 weeks to allow for the full development of the dopaminergic lesion.

-

Lesion Confirmation: The extent of the lesion is typically confirmed by an apomorphine-induced rotation test. A successful lesion is indicated by a robust contralateral circling behavior (e.g., >7 full rotations per minute).[13]

Dopamine D2 Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.[14][15]

Materials:

-

Tissue Preparation: Striatal tissue from rat or human brain, or cells expressing the human D2 receptor (e.g., CHO cells).

-

Radioligand: [3H]-Spiperone (a D2 antagonist).

-

Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., haloperidol or sulpiride).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

Procedure:

-

Membrane Preparation: The tissue is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, [3H]-Spiperone at various concentrations (for saturation binding) or a fixed concentration (for competition binding), and either buffer (for total binding), a competing drug like this compound at various concentrations, or the non-specific binding control.

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. For competition assays, the IC50 (the concentration of the competing drug that inhibits 50% of the specific binding of the radioligand) is determined and then converted to the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Dopamine Measurement

This technique allows for the in vivo sampling of extracellular dopamine levels in specific brain regions of freely moving animals.[9][16]

Protocol Outline:

-

Probe Implantation: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., the striatum) of an anesthetized rat and secured to the skull with dental cement.

-

Recovery: The animal is allowed to recover for 24-48 hours.

-

Microdialysis: A microdialysis probe is inserted into the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min).

-

Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of extracellular dopamine.

-

Drug Administration: this compound is administered (e.g., subcutaneously or intraperitoneally), and dialysate collection continues.

-

Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Interpretation: The changes in dopamine levels following this compound administration are compared to the baseline levels to assess the drug's effect on dopamine release and metabolism.

Conclusion

The preclinical data for this compound strongly support its profile as a selective D2-like dopamine receptor agonist with high efficacy in animal models of Parkinson's disease. Its specific receptor binding profile suggests a lower potential for off-target effects compared to older, ergot-derived dopamine agonists. The robust reversal of motor deficits in both rodent and primate models provides a solid rationale for its clinical use in the management of Parkinson's disease. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the development of novel dopaminergic therapies.

References

- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 2. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 3. Behavior, PET and histology in novel regimen of MPTP marmoset model of Parkinson’s disease for long-term stem cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parkinson's Disease: catalepsy model - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 5. mmpc.org [mmpc.org]

- 6. Alterations of the nigrostriatal pathway in a 6-OHDA rat model of Parkinson’s disease evaluated with multimodal MRI | PLOS One [journals.plos.org]

- 7. Comparison of the functional potencies of this compound and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

- 9. benchchem.com [benchchem.com]

- 10. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - AR [thermofisher.com]

- 12. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]

- 13. mdbneuro.com [mdbneuro.com]

- 14. Receptor binding techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

Ropinirole Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Structural Requirements for Dopamine Receptor Agonism

Ropinirole, a non-ergoline dopamine agonist, is a cornerstone in the management of Parkinson's disease and restless legs syndrome. Its therapeutic efficacy is intrinsically linked to its chemical structure and its interaction with dopamine receptors, primarily the D2 and D3 subtypes. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, offering valuable insights for researchers, scientists, and drug development professionals engaged in the design of novel dopaminergic agents. This document synthesizes quantitative data, details key experimental protocols, and visualizes critical pathways to facilitate a deeper understanding of this compound's molecular pharmacology.

Core Structure-Activity Relationships of this compound

The molecular architecture of this compound can be dissected into three key pharmacophoric elements: the indolin-2-one core, the ethylamine linker, and the N,N-dipropyl moiety. Modifications to each of these components have been shown to significantly influence the compound's affinity and efficacy at dopamine receptors.

The Indolin-2-one Core: A Crucial Anchor

The 4-substituted indolin-2-one scaffold serves as a critical anchor for this compound's interaction with the dopamine D2 and D3 receptors. While extensive systematic SAR studies on modifications of this core are not widely available in the public domain, its presence is considered essential for maintaining the agonistic activity. The lactam carbonyl group and the aromatic ring are believed to participate in key hydrogen bonding and hydrophobic interactions within the receptor's binding pocket.

The Ethylamine Linker: Optimal Spacing for Receptor Activation

The two-carbon ethylamine chain connecting the indolinone core to the basic nitrogen atom provides the optimal spatial arrangement for effective receptor engagement. Alterations to the length of this linker have been shown to impact potency. While a comprehensive public dataset on a systematic variation of the linker length is limited, the ethyl spacer is a common feature in many high-affinity dopamine agonists, suggesting its importance in positioning the terminal amine for crucial interactions with the receptor.

N-Alkyl Substituents: Modulators of Potency and Selectivity

The N,N-dipropyl substitution on the terminal amine of the ethylamine linker is a key determinant of this compound's pharmacological profile. The size and nature of these alkyl groups significantly influence both the potency and selectivity of the compound for D2-like receptors.

Systematic studies have revealed that the N,N-dipropyl configuration strikes a balance between lipophilicity and steric bulk, contributing to optimal receptor binding. Research into novel this compound analogues has explored the impact of modifying these N-alkyl groups, including the synthesis of homobivalent ligands where the N-alkyl chains are tethered. These studies have demonstrated that increasing the spacer length in these bivalent ligands can lead to a substantial increase in potency at the D2 receptor.

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data for this compound and its key analogs, providing a comparative view of their activity at dopamine D2 and D3 receptors.

Table 1: Dopamine Receptor Binding Affinities (pKi) and Functional Potencies (pEC50) of this compound and its Metabolites

| Compound | Dopamine D2 Receptor (pKi) | Dopamine D3 Receptor (pKi) | Dopamine D2 Receptor (pEC50) | Dopamine D3 Receptor (pEC50) | Dopamine D4 Receptor (pEC50) |

| This compound | 8.43 | - | 7.4 | 8.4 | 6.8 |

| SKF-104557 (N-despropyl metabolite) | 5.7 | 7.0 | - | - | - |

| SKF-97930 (carboxylic acid metabolite) | Low Affinity | Low Affinity | Low Potency | Low Potency | Low Potency |

Data compiled from multiple sources.

Table 2: Functional Potency of Homobivalent this compound Ligands at the Dopamine D2 Receptor

| Compound | Spacer Length (atoms) | EC50 (nM) | Fold Increase in Potency vs. This compound |

| This compound | - | 304 | 1 |

| Bivalent Ligand 1 | 14 | - | - |

| Bivalent Ligand 2 | 22 | 3.9 | ~78 |

| Bivalent Ligand 3 | 26 | 6.2 | ~49 |

| Bivalent Ligand 4 | 30 | 14 | ~22 |

Data adapted from a study on novel this compound analogues.

Experimental Protocols

The characterization of this compound and its analogs relies on a suite of well-established in vitro pharmacological assays. The following are detailed methodologies for two key experiments.

Radioligand Binding Assay for Dopamine D2 Receptors

This assay is employed to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [3H]-Spiperone, a high-affinity D2 antagonist, is used as the radioligand.

-

Incubation: A fixed concentration of [3H]-Spiperone (typically around its Kd value) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).

-

Assay Buffer: The incubation is carried out in a buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at a pH of 7.4.

-

Incubation Conditions: The mixture is incubated at 25°C for 60-90 minutes to reach equilibrium.

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay for Dopamine D2 Receptor Agonism

This functional assay measures the ability of a compound to activate G-protein coupled receptors, such as the dopamine D2 receptor.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the dopamine D2 receptor are used.

-

Reagents: The assay buffer contains 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 1 mM GDP, at a pH of 7.4. [35S]GTPγS is used as the radiolabeled, non-hydrolyzable GTP analog.

-

Incubation: Membranes are incubated with varying concentrations of the agonist (e.g., this compound) in the assay buffer.

-

Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.

-

Incubation Conditions: The incubation is carried out at 30°C for 60 minutes.

-

Termination and Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer.

-

Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is determined by scintillation counting.

-

Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximal efficacy (Emax) are determined by fitting the data to a sigmoidal dose-response curve.

Visualizing this compound's Mechanism of Action

To better understand the cellular consequences of this compound binding to the dopamine D2 receptor, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for SAR studies.

Caption: Dopamine D2 receptor signaling cascade initiated by this compound.

Caption: A typical workflow for structure-activity relationship studies of this compound.

Conclusion

The structure-activity relationship of this compound is a finely tuned interplay between its three core structural components and the dopamine D2/D3 receptors. While the indolin-2-one core and ethylamine linker are well-established as essential for activity, the N,N-dipropyl substituents offer a key point for modification to enhance potency and potentially modulate selectivity. The quantitative data and experimental protocols presented herein provide a solid foundation for researchers aiming to design the next generation of dopamine agonists with improved therapeutic profiles. Further exploration of the SAR, particularly around the indolinone core, may yet uncover novel avenues for drug development in the treatment of Parkinson's disease and other dopamine-related neurological disorders.

The Discovery and Development of Ropinirole: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Methodologies in the Evolution of Ropinirole as a Key Research Tool.

Abstract

This compound, a non-ergoline dopamine agonist, has become a cornerstone in the treatment of Parkinson's disease and restless legs syndrome. Its development represented a significant milestone in neuropharmacology, offering a selective mechanism of action with a favorable side-effect profile compared to its predecessors. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, with a detailed focus on its application as a research tool. This document outlines the key experimental protocols that were instrumental in defining its receptor binding profile and functional activity. Furthermore, it presents quantitative data in a structured format and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of its scientific journey and utility in ongoing research.

Introduction: The Quest for a Selective Dopamine Agonist

The development of this compound was driven by the need for a dopamine agonist with high selectivity for the D2-like receptor family (D2, D3, and D4) and minimal activity at other receptor systems, thereby reducing the potential for off-target side effects. The primary therapeutic target was Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra. This compound was designed to mimic the action of dopamine in the brain, compensating for the neuronal loss and alleviating the motor symptoms of the disease.[1][2][3]

Synthesis and Chemical Properties

This compound, chemically known as 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one, was first synthesized by SmithKline Beecham (now GlaxoSmithKline).[4] The synthesis is a multi-step process, a representative scheme of which is outlined below.

Figure 1: Simplified synthetic pathway of this compound.

Pharmacological Profile: Receptor Binding and Functional Activity

This compound's efficacy as a research tool is rooted in its well-defined pharmacological profile. It is a potent and selective agonist at dopamine D2-like receptors.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data for this compound's interaction with dopamine receptors.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Dopamine D2 | 19.9 - 98,700 |

| Dopamine D3 | 3.7 - 28.8 |

| Dopamine D4 | 56.2 |

| Dopamine D1 | > 10,000 |

| Table 1: this compound Receptor Binding Affinities.[5][6] |

| Assay Type | Receptor | Functional Potency (EC50, nM) |

| [³⁵S]GTPγS Binding | D2 | 330 - 724 |

| [³⁵S]GTPγS Binding | D3 | 26.9 |

| cAMP Inhibition | D2 | 40 |

| Table 2: this compound Functional Potency. |

Experimental Protocols: Methodologies for Characterization

The characterization of this compound relied on a suite of established in vitro and in vivo experimental protocols.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for dopamine receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Utilize membranes from Chinese Hamster Ovary (CHO) cells stably expressing human dopamine D2, D3, or D4 receptors.

-

Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes.

-

Wash and resuspend the membrane pellet in assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, combine:

-

Membrane homogenate (typically 10-20 µg of protein).

-

Radioligand (e.g., [³H]spiperone for D2/D3 receptors at a concentration around its Kd, typically 0.1-1.0 nM).

-

Increasing concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

For non-specific binding determination, a high concentration of a competing ligand (e.g., 10 µM haloperidol) is used.

-

-

Incubate at room temperature for 60-90 minutes.

-

-

Detection and Analysis:

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash filters with ice-cold buffer.

-

Quantify radioactivity on the filters using liquid scintillation counting.

-

Calculate the IC50 (concentration of this compound that inhibits 50% of radioligand binding) and convert to Ki using the Cheng-Prusoff equation.[7]

-

Figure 2: Workflow for a radioligand binding assay to determine this compound's affinity.

cAMP Inhibition Functional Assay

Objective: To measure the functional potency (EC50) of this compound as a D2-like receptor agonist.

Methodology:

-

Cell Culture:

-

Use CHO cells stably expressing the human dopamine D2 receptor.

-

Plate cells in a 96-well plate and grow to confluence.

-

-

Assay Procedure:

-

Wash cells with serum-free medium.

-

Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes to prevent cAMP degradation.

-

Add increasing concentrations of this compound.

-

Stimulate adenylyl cyclase with forskolin (typically 1-10 µM) to induce cAMP production.

-

Incubate for 15-30 minutes at 37°C.

-

-

cAMP Detection:

-

Data Analysis:

-

Generate a dose-response curve and calculate the EC50 value for this compound's inhibition of forskolin-stimulated cAMP production.

-

In Vivo Model: 6-Hydroxydopamine (6-OHDA) Lesioned Rat

Objective: To assess the in vivo efficacy of this compound in a preclinical model of Parkinson's disease.

Methodology:

-

Lesioning Procedure:

-

Anesthetize adult male Sprague-Dawley or Wistar rats.

-

Secure the rat in a stereotaxic frame.

-

Inject 6-hydroxydopamine (6-OHDA, typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle.

-

Typical stereotaxic coordinates relative to bregma are: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): -1.2 mm; Dorsoventral (DV): -7.8 mm.[1][10]

-

-

Behavioral Testing (Rotational Behavior):

-

Allow rats to recover for at least 2-3 weeks post-surgery.

-

Administer this compound (subcutaneously or intraperitoneally).

-

Monitor and quantify the number of full contralateral (away from the lesioned side) rotations over a set period (e.g., 60-90 minutes).

-

-

Data Analysis:

-

Compare the rotational behavior induced by this compound to that of vehicle-treated control animals.

-

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic and research effects by acting as an agonist at D2-like dopamine receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins.

Figure 3: this compound's primary signaling cascade via the D2 receptor.

The activation of the D2 receptor by this compound initiates a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The βγ-subunits of the Gi/o protein can directly interact with and modulate the activity of ion channels, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting N-type and P/Q-type voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability.

Conclusion

The discovery and development of this compound have provided the scientific community with a valuable tool to probe the complexities of the dopaminergic system. Its well-defined selectivity and mechanism of action, supported by robust in vitro and in vivo data, make it an ideal compound for investigating the roles of D2-like receptors in health and disease. This technical guide serves as a foundational resource for researchers utilizing this compound, offering detailed methodologies and a comprehensive overview of its pharmacological properties to support the design and execution of future studies in neuropharmacology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]

- 3. WO2011072704A1 - Process for the preparation of this compound and salts thereof - Google Patents [patents.google.com]

- 4. US20050192338A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Increased efficacy of the 6-hydroxydopamine lesion of the median forebrain bundle in small rats, by modification of the stereotaxic coordinates - PubMed [pubmed.ncbi.nlm.nih.gov]

Ropinirole: A Technical Guide to Target Engagement and Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropinirole is a non-ergoline dopamine agonist prescribed for the management of Parkinson's disease and restless legs syndrome. Its therapeutic efficacy is rooted in its specific interaction with dopamine receptors in the central nervous system, initiating a cascade of downstream signaling events. This technical guide provides an in-depth exploration of this compound's target engagement, its influence on key signaling pathways, and detailed experimental protocols for the evaluation of these processes.

This compound Pharmacology: Target Engagement and Affinity Profile

This compound exhibits a high affinity and selectivity for the D2-like family of dopamine receptors, with a notable preference for the D3 subtype over the D2 and D4 subtypes. This selective binding profile is central to its mechanism of action.[1] In functional assays, this compound acts as a full agonist at human D2, D3, and D4 receptors.[2] Its affinity for other receptors, such as serotonin (5-HT) and adrenergic receptors, is significantly lower, underscoring its specificity as a dopaminergic agent.[3]

Data Presentation: this compound Binding Affinities and Functional Potencies

The following tables summarize the quantitative data on this compound's interaction with its primary targets.

| Receptor | Binding Affinity (Ki) [nM] | Reference |

| Dopamine D2 | 29 | [3] |

| Dopamine D3 | 2.9 - 19 | [4] |

| Dopamine D4 | - | - |

| Serotonin 5-HT1A | >10,000 | [4] |

| Serotonin 5-HT2 | Weakly active | [3] |

| α1-adrenergic | Inactive | [3] |

| α2-adrenergic | Weakly active | [3] |

| β-adrenergic | Inactive | [3] |

| Receptor | Functional Potency (pEC50) | Functional Potency (EC50) [nM] | Reference |

| Human Dopamine D2 | 7.4 | ~40 | [2][5] |

| Human Dopamine D3 | 8.4 | ~4 | [2][5] |

| Human Dopamine D4 | 6.8 | ~158 | [2][5] |

Primary Downstream Effect: Gαi-Coupled Signaling and cAMP Inhibition

This compound's agonism at D2 and D3 dopamine receptors initiates a canonical G protein-coupled receptor (GPCR) signaling cascade. These receptors are coupled to inhibitory G proteins of the Gαi/o family.[6][7] Upon this compound binding, the Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[8] The reduction in cAMP levels subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA), influencing various cellular processes.

Neuroprotective and Trophic Downstream Effects: Akt and ERK Signaling

Beyond its primary effect on cAMP levels, this compound has been shown to exert neuroprotective effects through the modulation of other critical intracellular signaling pathways. These effects are particularly relevant to its therapeutic application in neurodegenerative diseases like Parkinson's.

Akt Pathway Activation

This compound treatment has been demonstrated to induce the phosphorylation and activation of Akt (also known as Protein Kinase B).[9] The activation of the Akt pathway is a crucial cell survival signal, promoting neuronal survival and resilience against apoptotic insults. This pathway is often initiated by the Gβγ subunits of the G protein complex.

ERK Pathway Modulation

This compound can also promote the phosphorylation of extracellular signal-regulated kinase (ERK1/2).[10] The ERK signaling cascade is involved in a multitude of cellular processes, including cell proliferation, differentiation, and survival. In the context of this compound's action, ERK activation may contribute to its neuroprotective and neurorestorative properties.

mTOR Signaling Involvement

The mechanistic target of rapamycin (mTOR) is a key downstream effector of the PI3K/Akt pathway. This compound has been shown to promote structural plasticity in dopaminergic neurons through the activation of mTOR signaling.[1] This suggests that this compound may influence neuronal morphology and connectivity, which could have long-term therapeutic benefits.

Experimental Protocols

Radioligand Binding Assay for Target Affinity Determination

This protocol is used to determine the binding affinity (Ki) of this compound for dopamine receptors.

Methodology:

-

Membrane Preparation: Utilize cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine D2 or D3 receptor subtype. Homogenize cells and isolate the membrane fraction through centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone), and serially diluted concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a competing non-labeled ligand).

-

Incubation: Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Measurement Assay for Functional Activity

This protocol measures the ability of this compound to inhibit adenylyl cyclase activity.

Methodology:

-

Cell Culture: Plate cells expressing the dopamine D2 or D3 receptor in a suitable microplate.

-

Compound Treatment: Treat the cells with a range of this compound concentrations.

-

Adenylyl Cyclase Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen. These assays typically involve a labeled cAMP tracer and a specific antibody.

-

Data Analysis: Generate a dose-response curve by plotting the assay signal against the this compound concentration. Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production.

Western Blotting for Akt and ERK Phosphorylation

This protocol is used to quantify the this compound-induced phosphorylation of Akt and ERK.

Methodology:

-

Cell Treatment and Lysis: Treat cultured cells with this compound at various concentrations or for different durations. Lyse the cells to release the proteins.

-

Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

-

SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt or anti-phospho-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Add a chemiluminescent substrate and detect the emitted light using an imaging system.

-